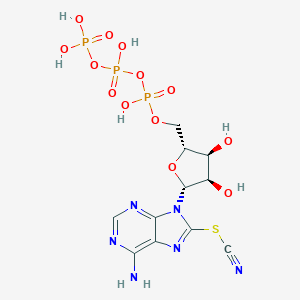

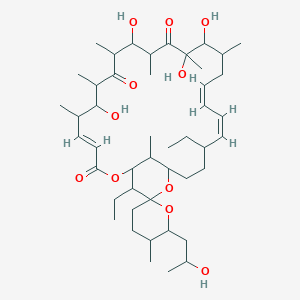

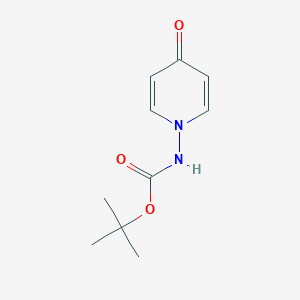

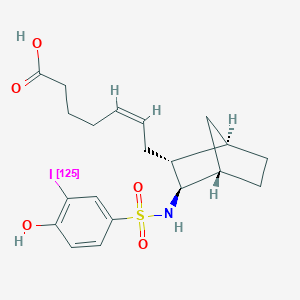

![molecular formula C8H15NO3 B148324 (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol CAS No. 155899-66-4](/img/structure/B148324.png)

(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Übersicht

Beschreibung

The compound "(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of structurally similar compounds. The first paper describes the enantioselective synthesis of a precursor for carbocyclic nucleosides, which shares some structural features with the compound . The second paper details the synthesis of a cyclopentanedicarboxylic amino acid, which also contains a cyclopentane ring and amino functionality .

Synthesis Analysis

The synthesis of related compounds involves multiple steps that are designed to ensure enantioselectivity and the preservation of the stereochemistry throughout the process. In the first paper, the synthesis of the cyclopentene precursor starts from D-glucono-δ-lactone and involves several steps, including selective oxidation, esterification, deoxygenation, and Dieckmann cyclization . The second paper outlines a synthesis that includes sequential aldol-based carbon-carbon bond-forming reactions, which are crucial for constructing the cyclopentane core with the desired stereochemistry . These methods could potentially be adapted for the synthesis of "(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol".

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of a cyclopentane ring, which is a common motif in many natural products and synthetic pharmaceuticals. The stereochemistry of such compounds is of paramount importance, as it can significantly affect their biological activity. The protecting groups and the stereochemistry of intermediates are carefully chosen and controlled during the synthesis to achieve the desired final product .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are chosen for their ability to form specific bonds while maintaining the integrity of the stereochemistry. For example, the Dieckmann cyclization is used to form a cyclopentanone ring, and the aldol reactions are employed to construct carbon-carbon bonds in a stereocontrolled manner . These reactions are essential for building the complex molecular architecture of cyclopentane-based compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol" are not discussed in the provided papers, the properties of similar compounds can be inferred. The presence of amino and hydroxyl groups suggests that the compound would exhibit hydrogen bonding, which could affect its solubility and interaction with biological molecules. The rigidity of the cyclopentane ring and the presence of chiral centers would influence the compound's conformation and, consequently, its reactivity and biological activity .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactivity

Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin : This study reviews acidolysis mechanisms in lignin model compounds, illustrating the complexity of chemical reactions involving similar structures. It underscores the importance of understanding molecular interactions in developing chemical processes, potentially including those involving the compound of interest (T. Yokoyama, 2015).

Advanced Materials and Nanotechnology

BODIPY platform for OLEDs : Research on BODIPY-based materials for organic light-emitting diodes (OLEDs) emphasizes the role of organic compounds in electronics. The findings might inspire applications of similarly structured compounds in creating new materials for electronic devices (B. Squeo & M. Pasini, 2020).

Pharmacology and Drug Delivery

Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents : This review discusses how cyclodextrins form complexes with various molecules to improve drug delivery. Similar interactions could be explored with the compound for pharmaceutical applications (Dariusz Boczar & K. Michalska, 2022).

Antioxidant Research

Analytical Methods in Determining Antioxidant Activity : The paper reviews methods for assessing antioxidant activity, relevant for evaluating the potential antioxidant properties of the compound of interest. Such research underpins the importance of antioxidants in health and disease management (I. Munteanu & C. Apetrei, 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPYGRDXRLICKY-JRTVQGFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(CC(C2O1)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438496 | |

| Record name | (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |

CAS RN |

155899-66-4 | |

| Record name | (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.